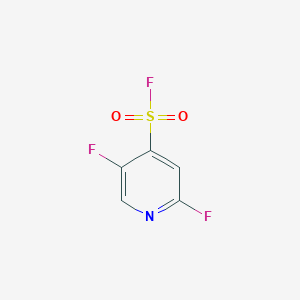

2,5-Difluoropyridine-4-sulfonyl fluoride

Description

Properties

IUPAC Name |

2,5-difluoropyridine-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2S/c6-3-2-9-5(7)1-4(3)12(8,10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVGUJPAZLRTKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiles of 2,5 Difluoropyridine 4 Sulfonyl Fluoride

Elucidation of Reaction Mechanisms in Sulfonyl Fluoride (B91410) Formation and Transformation

The formation and subsequent reactions of the sulfonyl fluoride group are governed by specific mechanistic pathways. Understanding these mechanisms is crucial for harnessing their synthetic potential. The sulfonyl fluoride group is remarkably stable under many conditions, including resistance to hydrolysis and thermolysis, yet it can be selectively activated for nucleophilic substitution. researchgate.netchinesechemsoc.org

Detailed Mechanistic Pathways of Sulfur(VI) Fluoride Exchange (SuFEx)

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a highly reliable "click chemistry" reaction, prized for its efficiency and broad functional group tolerance. researchgate.netmdpi.com The core of SuFEx chemistry is the substitution of the fluoride atom on a hexavalent sulfur center by a nucleophile. lookchem.com The S-F bond, with a bond energy of approximately 80-90 kcal/mol, is significantly more stable than the corresponding S-Cl bond (approx. 46 kcal/mol), which accounts for the general stability of sulfonyl fluorides. chemrevlett.com

The activation of this stable S-F bond is key to the SuFEx mechanism and typically requires specific activation conditions. The reaction is understood to proceed via a nucleophilic substitution at the electrophilic sulfur center, which can follow different but related pathways depending on the activators used.

Base and Lewis Acid Catalysis: The SuFEx reaction is often facilitated by catalysts. Organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) and 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) are effective in promoting the reaction. researchgate.netmdpi.comacs.org Computational studies on the reaction between methanesulfonyl fluoride and methylamine (B109427) suggest the reaction follows an SN2-type mechanism. The role of a tertiary amine base is crucial as it significantly lowers the reaction barrier by increasing the nucleophilicity of the amine nucleophile. lookchem.com

Lewis acids have also been employed to activate the sulfonyl fluoride group. A mechanistic investigation of Calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf2)2)-mediated SuFEx between sulfonyl fluorides and amines revealed a detailed activation pathway. nih.govacs.org The Ca2+ ion coordinates to the sulfonyl fluoride in a bidentate fashion, engaging with both a sulfonyl oxygen and the fluorine atom. This two-point contact activates the sulfur(VI) center towards nucleophilic attack and stabilizes the departing fluoride anion in the transition state. nih.govdntb.gov.ua In this system, a co-catalyst like DABCO acts as a Brønsted base, activating the incoming amine nucleophile. nih.govdntb.gov.ua

| Catalyst/Activator | Role in SuFEx Mechanism | Proposed Pathway |

| Tertiary Amines (e.g., DABCO) | Increases nucleophilicity of amine nucleophile. | SN2-type |

| Lewis Acids (e.g., Ca(NTf2)2) | Bidentate coordination activates S(VI) center and stabilizes leaving F-. | Lewis acid catalysis |

| Silicon Reagents (e.g., HMDS) | Sequesters fluoride, enhancing electrophilicity of the sulfur center. | Silicon-assisted activation |

Radical Generation and Participation in C-S and S-F Bond-Forming Reactions

While SuFEx reactions are typically ionic, radical pathways have emerged as a powerful strategy for the synthesis of sulfonyl fluorides, primarily involving the formation of the C-S bond. These methods often utilize a fluorosulfonyl radical (•SO2F) as a key intermediate. rsc.org The generation of this radical from the inert sulfuryl fluoride (SO2F2) gas is challenging due to the high homolytic bond dissociation energy of the S(VI)-F bond.

Consequently, various precursors have been developed to generate the •SO2F radical under milder conditions.

From FSO2Cl: Photoredox catalysis can be used to generate the •SO2F radical from fluorosulfonyl chloride (FSO2Cl). This radical can then engage in reactions with alkenes and alkynes to form various alkenyl and alkyl sulfonyl fluorides.

From Redox-Active Precursors: Bench-stable, redox-active reagents, such as 1-fluorosulfonyl 2-aryl benzoimidazolium triflate salts, have been designed to release the •SO2F radical under photocatalytic conditions.

From Aryldiazonium Salts: A copper-catalyzed fluorosulfonylation of aryldiazonium salts involves the generation of an aryl radical, which is then trapped by an SO2 source like DABSO to form an arylsulfonyl radical (ArSO2•). Subsequent reaction with a fluoride source yields the aryl sulfonyl fluoride.

These radical reactions primarily focus on the construction of the C-SO2F framework. The participation of the sulfonyl fluoride group itself in radical reactions involving the homolytic cleavage of the S-F bond is not common due to the bond's high strength. Instead, the sulfonyl fluoride moiety typically remains intact during radical transformations at other parts of the molecule. For instance, β-chloro alkenylsulfonyl fluorides, formed via radical chloro-fluorosulfonylation of alkynes, can undergo a variety of subsequent transformations at the chloride site without affecting the sulfonyl fluoride group.

| Radical Precursor | Method of Generation | Resulting Bond Formation |

| FSO2Cl | Photoredox Catalysis | C-S |

| Redox-Active N-SO2F Reagents | Photoredox Catalysis | C-S |

| Aryldiazonium Salts + SO2 Source | Copper Catalysis | C-S |

Catalytic Cycle Analysis in Transition Metal-Mediated Coupling Processes

Transition metals play a significant role in both the synthesis and transformation of sulfonyl fluorides. Catalytic cycles often involve organometallic elementary steps like oxidative addition and reductive elimination.

Synthesis of Sulfonyl Fluorides: Palladium and nickel catalysts are commonly used to synthesize aryl and heteroaryl sulfonyl fluorides. A general strategy involves the metal-catalyzed coupling of an aryl halide or triflate with an SO2 surrogate, such as DABSO. This forms a sulfinate intermediate, which is then oxidized and fluorinated in situ to yield the sulfonyl fluoride. chinesechemsoc.org For example, a Pd-catalyzed process using aryl bromides involves an initial sulfonylation to form an ammonium (B1175870) sulfinate intermediate, followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI). chinesechemsoc.org

A bismuth-catalyzed synthesis of aryl sulfonyl fluorides from boronic acids has also been reported. The proposed catalytic cycle is notable as it proceeds without a change in the oxidation state of the Bi(III) catalyst. The key steps involve transmetalation from the boronic acid to the bismuth catalyst, insertion of SO2 into the Bi-C bond to form a bismuth sulfinate complex, and subsequent reaction with an electrophilic fluorine source to release the product and regenerate the catalyst.

Transformation of Sulfonyl Fluorides: More pertinent to the reactivity of the sulfonyl fluoride group itself are transition metal-catalyzed cross-coupling reactions where the -SO2F group is cleaved. A notable example is the desulfonylative Suzuki-Miyaura cross-coupling. In a reaction involving pyridine-2-sulfonyl fluoride (PyFluor), a palladium catalyst, Pd(dppf)Cl2, was used to couple the pyridine (B92270) moiety with various boronic acids, generating 2-arylpyridines. This transformation proceeds via the selective activation and cleavage of the C-S bond.

A plausible catalytic cycle for such desulfonylative couplings, by analogy with related reactions of sulfonyl chlorides, would involve:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) undergoes oxidative addition into the C(aryl)-S bond of the pyridine sulfonyl fluoride to form a metal(II) intermediate.

Extrusion of SO2: The resulting intermediate eliminates sulfur dioxide to generate an aryl-metal-fluoride complex.

Transmetalation: The organoboron reagent (in a Suzuki coupling) undergoes transmetalation with the aryl-metal-fluoride complex.

Reductive Elimination: The final step is the reductive elimination of the two organic partners, forming the new C-C bond and regenerating the active metal(0) catalyst.

Intrinsic Reactivity and Chemical Behavior of the Sulfonyl Fluoride Group

The chemical behavior of the sulfonyl fluoride group is defined by the properties of the hexavalent sulfur center and the strong carbon-sulfur and sulfur-fluorine bonds.

Electrophilic and Nucleophilic Reactivity at the Sulfur(VI) Center

The dominant characteristic of the sulfur atom in a sulfonyl fluoride is its high electrophilicity. The sulfur is in its highest oxidation state (+6) and is bonded to three highly electronegative atoms (two oxygens and one fluorine). This creates a significant partial positive charge on the sulfur atom, making it a prime target for nucleophilic attack. This inherent electrophilicity is the cornerstone of SuFEx chemistry. acs.org

A wide range of nucleophiles can react at the sulfur center under appropriate activation:

O-Nucleophiles: Alcohols and phenols (often as silyl (B83357) ethers or phenolates) react to form sulfonate esters. acs.org

N-Nucleophiles: Primary and secondary amines react to form sulfonamides. nih.gov Nucleophilic amino acid side chains, such as those of lysine (B10760008), tyrosine, and serine, can also be targeted, making sulfonyl fluorides valuable covalent probes in chemical biology.

C-Nucleophiles: Carbon pronucleophiles, including esters, amides, and heteroarenes, have been shown to react with aryl sulfonyl fluorides to form sulfones.

The reactivity can be modulated by the electronic properties of the group attached to the sulfonyl fluoride. For an aryl sulfonyl fluoride, electron-withdrawing groups on the aromatic ring increase the electrophilicity of the sulfur center and enhance its reactivity towards nucleophiles.

From the perspective of Hard and Soft Acids and Bases (HSAB) theory, the highly charged, non-polarizable S(VI) center can be classified as a hard Lewis acid. It therefore shows a preference for reacting with hard Lewis bases, which include oxygen- and nitrogen-based nucleophiles (e.g., OH-, RO-, F-, NH3, RNH2). This aligns with the observed reactivity patterns in SuFEx chemistry.

There is no evidence to suggest that the sulfur(VI) center of a sulfonyl fluoride can act as a nucleophile. Its high oxidation state and electron-deficient nature preclude it from donating an electron pair.

Selective Activation and Cleavage of the Carbon-Sulfur Bond in Pyridine Sulfonyl Fluorides

While the S-F bond is the site of reaction in SuFEx chemistry, the C-S bond can also be selectively activated and cleaved, particularly through transition metal catalysis. This desulfonylative pathway opens up an entirely different mode of reactivity for sulfonyl fluorides, allowing them to act as aryl or heteroaryl synthons in cross-coupling reactions.

The Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride with various boronic acids is a key example of this reactivity. The reaction effectively replaces the -SO2F group with an aryl group, demonstrating that the C(pyridine)-S bond can be selectively cleaved in the presence of a palladium catalyst.

The mechanism of C-S bond activation is believed to proceed via oxidative addition of a low-valent metal center (e.g., Ni(0) or Pd(0)) into the C-S bond. A study involving the reaction of a Ni(0) N-heterocyclic carbene complex with p-toluenesulfonyl fluoride provided insight into this process. Both experimental results and DFT calculations suggested that oxidative addition could occur at either the C-S or the S-F bond, with the pathways having similar energetics. rsc.org The reaction with the Ni(0) complex ultimately led to C-S and S-F bond cleavage, forming a Ni(II)-SO2 complex.

For desulfonylative cross-coupling reactions, the operative pathway involves C-S bond cleavage to form an Ar-M-SO2F intermediate, which can then extrude SO2 to enter the main cross-coupling cycle as described in section 3.1.3. The ability to selectively cleave the C-S bond transforms the sulfonyl fluoride from a stable functional group into a versatile leaving group for carbon-carbon bond formation.

| Bond | Type of Activation | Reagents/Catalysts | Resulting Transformation |

| S-F | Nucleophilic Substitution (SuFEx) | Bases, Lewis Acids, Si-reagents | Formation of sulfonamides, sulfonate esters, etc. |

| C-S | Oxidative Addition | Pd(0), Ni(0) complexes | Desulfonylative cross-coupling (e.g., Suzuki) |

Influence of Vicinal Fluorine Atoms on Pyridine Ring Reactivity and Regioselectivity

The reactivity and regioselectivity of the pyridine ring in 2,5-Difluoropyridine-4-sulfonyl fluoride are profoundly influenced by the electronic properties of the two vicinal fluorine atoms, in conjunction with the potent electron-withdrawing sulfonyl fluoride group. The fluorine atoms at the C2 and C5 positions significantly modulate the electron density of the aromatic system, thereby dictating the outcome of chemical transformations.

The primary influence of the fluorine atoms stems from their strong negative inductive effect (-I). This effect withdraws electron density from the pyridine ring, rendering it highly electron-deficient or "π-deficient". This pronounced electrophilicity makes the ring exceptionally susceptible to nucleophilic attack, a characteristic feature of polyfluorinated heteroaromatic compounds. Conversely, the ring is deactivated towards electrophilic aromatic substitution.

In the context of nucleophilic aromatic substitution (SNAr), the fluorine atoms play a dual role. First, they activate the ring towards the initial nucleophilic attack, which is typically the rate-determining step. By withdrawing electron density, they lower the activation energy barrier for the formation of the negatively charged Meisenheimer complex intermediate. Second, the fluorine atoms themselves can act as leaving groups, although the sulfonyl fluoride group at the C4 position also influences the substitution pattern. The regioselectivity of SNAr reactions on such a highly substituted ring is determined by the cumulative electronic effects of all substituents, directing the incoming nucleophile to the most electron-deficient position, typically ortho or para to the activating groups.

Detailed research into the functionalization of the 2,5-difluoropyridine (B1303130) scaffold has provided significant insights into how regioselectivity can be precisely controlled. Studies on directed ortho metalation, a key strategy for introducing substituents, reveal the powerful directing influence of the fluorine atoms and how this can be manipulated. The choice of base and the presence of other substituents can steer functionalization to any of the available C3, C4, or C6 positions. nih.govacs.orgresearchgate.net

For instance, the regioselectivity of metalation on a closely related derivative, 4-chloro-2,5-difluoropyridine, demonstrates the nuanced control achievable. The interplay between the fluorine atoms and the chloro-substituent, combined with the choice of the lithiating agent, dictates the position of deprotonation and subsequent functionalization. researchgate.net This illustrates the principle that the fluorine atoms create a distinct electronic environment around the pyridine ring, enabling selective chemical modifications.

The table below summarizes the observed regioselectivity in the metalation of 4-chloro-2,5-difluoropyridine, which serves as a model for understanding the directing effects of the 2,5-difluoro substitution pattern.

| Reagent | Position of Metalation | Governing Principle |

|---|---|---|

| LIC-KOR (Superbase mixture) | C3-position | The metalation occurs at the most acidic proton, which is located between the two electron-withdrawing fluorine and chlorine atoms. |

| LITMP in diethyl ether (DEE) | C6-position | The bulkier lithium 2,2,6,6-tetramethylpiperidide (LITMP) base is directed to the sterically less hindered C6 position, adjacent to the C5-fluorine. |

Computational and Theoretical Studies of 2,5 Difluoropyridine 4 Sulfonyl Fluoride

Quantum Chemical Calculations of Molecular and Electronic Structure

There are no published studies detailing the quantum chemical calculations of 2,5-Difluoropyridine-4-sulfonyl fluoride (B91410). Such a study would typically involve methods like Density Functional Theory (DFT) to determine its optimized molecular geometry, including bond lengths and angles. Furthermore, calculations of its electronic structure would provide insights into the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the molecular electrostatic potential. This information is fundamental to understanding the molecule's intrinsic stability and reactivity. Without dedicated computational studies, specific data for these properties remain undetermined.

Computational Elucidation of Reaction Pathways and Transition State Energetics

The computational exploration of reaction pathways involving 2,5-Difluoropyridine-4-sulfonyl fluoride is another area lacking specific research. Elucidating reaction mechanisms, identifying transition states, and calculating the associated energy barriers are crucial for predicting how this compound will behave in chemical reactions. For instance, its reactivity towards nucleophiles is of significant interest for applications in covalent inhibitor design and click chemistry. However, without computational studies, the energetics of potential reaction coordinates are unknown.

Predictive Modeling of Reactivity and Selectivity in Novel Chemical Transformations

Predictive modeling for the reactivity and selectivity of this compound in new chemical transformations has not been reported. Such models rely on established computational data and are used to forecast the outcomes of reactions under various conditions. The development of these models would be invaluable for designing synthetic routes that utilize this compound or for predicting its behavior in complex chemical environments.

Quantitative Structure-Reactivity Relationships within Fluorinated Pyridine (B92270) Sulfonyl Fluorides

While the broader class of fluorinated pyridine sulfonyl fluorides is of interest, specific Quantitative Structure-Reactivity Relationship (QSRR) studies that include this compound are not available. QSRR models establish a mathematical relationship between the chemical structure and the reactivity of a series of compounds. Developing such a model for fluorinated pyridine sulfonyl fluorides would require a dataset of reactivity for various analogues, which currently does not appear to include the title compound.

Advanced Applications in Organic Chemical Synthesis

2,5-Difluoropyridine-4-sulfonyl Fluoride (B91410) as a Versatile Synthon for High-Value Chemical Entities

2,5-Difluoropyridine-4-sulfonyl fluoride serves as a powerful synthon for the construction of high-value, complex molecules, particularly those intended for biological applications. Its utility stems from the robust and predictable reactivity of the sulfonyl fluoride moiety, which allows for its covalent installation onto diverse molecular scaffolds. Molecules bearing a sulfonyl fluoride group are widely utilized as protease inhibitors, covalent protein modifiers, and biological probes. mdpi.com The 2,5-difluoropyridine (B1303130) core imparts specific electronic characteristics, including a strong electron-withdrawing effect, which can influence the reactivity of the sulfonyl fluoride group and the biological properties of the final product.

The compound's value as a synthon is primarily realized through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, which allows for the efficient formation of stable sulfonamide, sulfonate ester, and other sulfur-based linkages. This enables the introduction of the 2,5-difluoropyridyl-4-sulfonyl motif into drug candidates and chemical biology tools, leveraging the unique properties conferred by this highly fluorinated heterocyclic system. researchgate.net

Integration into Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry Platforms

A paramount application of this compound is its role as a key electrophilic hub in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a powerful iteration of click chemistry developed by K.B. Sharpless and coworkers. mdpi.comlookchem.com SuFEx chemistry relies on the unique balance of stability and reactivity of the sulfur-fluoride (S-F) bond. rsc.org Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are remarkably stable to hydrolysis and resistant to reduction, yet they react efficiently and selectively with nucleophiles under specific activation conditions. mdpi.comlookchem.com

The core principle of SuFEx is the exchange of the fluoride on a hexavalent sulfur center with a nucleophile, such as an amine or a phenoxide, to form a new covalent bond. This compound is an ideal substrate for this transformation, acting as a "connector" to link molecular fragments with high fidelity and efficiency. The reaction is characterized by its modularity, high yields, and broad functional group tolerance, fulfilling the stringent criteria of a click reaction. lookchem.com The resulting sulfonamide or sulfonate ester linkages are exceptionally stable, making them suitable for applications in drug discovery, bioconjugation, and materials science. researchgate.net

| Feature of SuFEx Chemistry | Description | Advantage for Synthesis |

|---|---|---|

| High Stability of Reagent | The S(VI)-F bond in this compound is stable to water, oxidation, and reduction. mdpi.comlookchem.com | Allows for easy handling, storage, and compatibility with a wide range of reaction conditions and functional groups. |

| High Selectivity of Reaction | The sulfonyl fluoride group reacts selectively with specific nucleophiles (e.g., silyl (B83357) ethers, amines) under catalytic conditions, avoiding side reactions. lookchem.com | Ensures clean product formation and simplifies purification, leading to high isolated yields. |

| Robust Linkage Formation | The resulting sulfonamide (Py-SO₂-N) and sulfonate ester (Py-SO₂-O) bonds are chemically and metabolically stable. | Ideal for creating durable materials and long-lasting bioactive molecules. |

| Biocompatibility | The reaction can often be performed under conditions compatible with biological systems. | Enables applications in chemical biology, such as protein labeling and the development of covalent inhibitors. rsc.org |

Applications in Catalytic Systems and Ligand Design Featuring the Fluorinated Pyridine (B92270) Sulfonyl Fluoride Motif

The 2,5-difluoropyridine sulfonyl fluoride motif possesses distinct electronic properties that make it an intriguing component for the design of specialized ligands in catalysis. The two fluorine atoms on the pyridine ring act as strong electron-withdrawing groups, significantly lowering the electron density of the aromatic system. This electronic modulation can influence the properties of a metal center when the pyridine nitrogen is coordinated as part of a ligand.

While the sulfonyl fluoride group itself is a reactive center for SuFEx, its incorporation into a ligand scaffold before coordination or the use of the resulting sulfonamide/sulfonate ester products allows for the creation of ligands with unique steric and electronic profiles. For instance, pyridine N-oxides have been shown to be effective ligands in copper-catalyzed radical fluorine-atom transfer reactions for the synthesis of sulfonyl fluorides. acs.org The strong electron-withdrawing nature of the 2,5-difluoro-4-(fluorosulfonyl)phenyl group could be harnessed to tune the Lewis acidity and redox potential of a catalyst, potentially leading to enhanced reactivity or selectivity in catalytic transformations. Although a nascent area of research, the exploration of this motif in ligand design holds promise for the development of novel catalytic systems.

Novel Bond Formations and Functional Group Interconversions facilitated by this compound

Traditionally, the carbon-sulfur bond in aryl sulfonyl fluorides was considered too robust to participate in transition metal-catalyzed cross-coupling reactions. scholaris.ca However, recent studies have demonstrated that this inertness can be overcome, particularly in heteroaromatic systems. While aryl fluorosulfates (Ar-O-SO₂F) are now well-established partners in various cross-coupling reactions, nih.govrsc.org the direct use of aryl sulfonyl fluorides (Ar-SO₂F) is a more recent innovation.

Groundbreaking work has shown that the C–S bond in pyridine-based sulfonyl fluorides can be activated for Suzuki-Miyaura cross-coupling. rsc.org Specifically, the analogous compound Pyridine-2-sulfonyl fluoride (PyFluor) has been successfully coupled with a variety of hetero(aryl) boronic acids and esters using a palladium catalyst. cdnsciencepub.comclaremont.edu This reactivity is noteworthy as simple benzenesulfonyl fluorides were found to be unreactive under the same conditions, indicating that the pyridine nitrogen atom is crucial for activating the C–S bond towards the catalytic cycle. cdnsciencepub.com This desulfonative transformation provides a novel pathway for constructing C(sp²)–C(sp²) bonds, converting a sulfonyl fluoride into a biaryl structure. This methodology opens up new strategic possibilities for utilizing compounds like this compound in the synthesis of complex, heteroatom-rich biaryls.

| Pyridine Sulfonyl Fluoride | Coupling Partner (Boronic Acid/Ester) | Catalyst System | Product Type | Significance |

|---|---|---|---|---|

| Pyridine-2-sulfonyl fluoride (PyFluor) | (Hetero)aryl boronic acids and esters | Pd(dppf)Cl₂ / Na₃PO₄ | 2-Arylpyridines | First successful activation of the C-S bond in pyridine sulfonyl fluorides for C-C bond formation. scholaris.cacdnsciencepub.comclaremont.edu |

The primary and most extensively utilized reactivity of this compound involves the formation of bonds between the sulfonyl-bearing carbon and various heteroatoms. This is the cornerstone of its application in SuFEx click chemistry. The reaction of the sulfonyl fluoride group with nucleophiles provides a reliable method for forging highly stable C–N, C–O, and C–S bonds.

C–N Bond Formation: The reaction with primary or secondary amines proceeds smoothly, often catalyzed by a base, to yield the corresponding sulfonamides (Py-SO₂-NR¹R²). This is one of the most common applications of SuFEx chemistry and is widely used to link molecules or to create bioactive compounds. nih.gov

C–O Bond Formation: Phenols and, in some cases, alcohols react with this compound to form stable sulfonate esters (Py-SO₂-OR). The reaction is typically facilitated by activating the oxygen nucleophile with a base or by using its silyl ether derivative. scispace.com

C–S Bond Formation: While less common, reaction with thiols can lead to the formation of thiosulfonate esters (Py-SO₂-SR), further expanding the synthetic utility of the sulfonyl fluoride hub.

These transformations are highly efficient and modular, allowing for the rapid assembly of diverse molecular libraries from a common this compound core. researchgate.net

| Nucleophile | Resulting Functional Group | Bond Formed | Typical Application |

|---|---|---|---|

| Primary/Secondary Amine (R-NH₂) | Sulfonamide (Py-SO₂-NHR) | C-SO₂-N | Bioconjugation, synthesis of covalent inhibitors, robust linkers. nih.gov |

| Phenol/Alcohol (R-OH) | Sulfonate Ester (Py-SO₂-OR) | C-SO₂-O | Creation of prodrugs, modification of natural products, polymer synthesis. scispace.com |

| Thiol (R-SH) | Thiosulfonate Ester (Py-SO₂-SR) | C-SO₂-S | Dynamic covalent chemistry, synthesis of sulfur-rich molecules. |

Applications in Medicinal and Agrochemical Research

Rational Design and Synthesis of Fluorinated Pyridine (B92270) Sulfonyl Fluoride-Containing Compounds for Biological Studies

The rational design of bioactive molecules often leverages the unique properties of fluorinated compounds. 2,5-Difluoropyridine (B1303130) serves as a valuable starting material for synthesizing a variety of fluorinated pyridine derivatives with potential applications in medicinal chemistry and materials science. fluoromart.com The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, influencing its reactivity and biological activity. fluoromart.com

The synthesis of sulfonyl fluorides can be achieved through various methods, including the conversion of sulfonic acids and their salts. rsc.orgnih.gov For instance, sulfonic acid sodium salts can be converted to sulfonyl fluorides in high yields using thionyl fluoride (B91410). rsc.orgnih.gov An alternative method involves the deoxyfluorination of sulfonic acids using reagents like Xtalfluor-E®, which allows for the synthesis of both aryl and alkyl sulfonyl fluorides under milder conditions. rsc.orgnih.gov The pyridine-2-sulfonyl fluoride, known as PyFluor, is a stable and selective reagent for the deoxyfluorination of alcohols, offering an advantage over traditional reagents like DAST by minimizing elimination side products. enamine.netucla.edu

The resulting fluorinated pyridine sulfonyl fluoride-containing compounds are then evaluated for their biological activities. The sulfonyl fluoride group itself can act as a covalent inhibitor of enzymes, particularly serine proteases. nih.gov This reactivity, combined with the modified properties from the difluoropyridine core, allows for the development of targeted and potent therapeutic agents.

Development of Advanced Chemical Probes and Selective Enzyme Inhibitors

Sulfonyl fluorides are valuable tools in chemical biology, serving as biological probes and protein inhibitors. rsc.orgnih.gov Their ability to covalently modify nucleophilic residues in proteins, such as serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine, makes them powerful reagents for irreversible labeling and modulation of protein targets. nih.govnih.gov This has led to the development of sulfonyl fluoride-based chemical probes to investigate protein function and identify new drug targets. rsc.org

The reactivity of the sulfonyl fluoride "warhead" can be tuned by the electronic properties of the attached aromatic ring. nih.govresearchgate.net This allows for the design of probes with varying levels of reactivity, enabling more controlled and selective labeling of target proteins. For example, researchers have developed a library of sulfonyl fluoride fragments (SuFBits) for screening against protein targets to identify weak binding fragments by mass spectrometry. nih.govresearchgate.net

Furthermore, peptido sulfonyl fluorides have been designed and synthesized as potent and selective inhibitors of enzymes like the proteasome. nih.gov By incorporating amino acid-inspired backbones, these inhibitors can achieve high potency, with some exhibiting IC50 values in the nanomolar range. nih.gov The selectivity of these inhibitors for specific subunits of the proteasome highlights the potential for developing highly targeted therapeutics. nih.gov

Table 1: Examples of Sulfonyl Fluoride-Based Enzyme Inhibitors

| Inhibitor Class | Target Enzyme | Key Features |

|---|---|---|

| Peptido sulfonyl fluorides | Proteasome | Amino acid-inspired backbone, potent and selective inhibition. nih.gov |

| Phenylmethylsulfonyl fluoride (PMSF) | Serine proteases | Widely used for suppressing proteolytic degradation. nih.gov |

| 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) | Serine proteases | Water-soluble alternative to PMSF. nih.gov |

| XO44 | Kinases | Designed to covalently modify a catalytic lysine residue. nih.gov |

Strategies for Scaffold Diversification and High-Throughput Library Generation

The development of efficient methods for scaffold diversification is crucial for generating large libraries of compounds for high-throughput screening. The robust nature of the sulfonyl fluoride group makes it amenable to various synthetic transformations, allowing for the rapid generation of diverse molecular structures. nih.gov

One powerful strategy is the use of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.gov This methodology allows for the rapid and efficient connection of molecular building blocks. For instance, isodifluorinated diversification handles can be introduced into a core scaffold and subsequently reacted with a large panel of amines to generate hundreds of analogs in a short period. nih.gov This high-throughput approach is particularly valuable in the hit-to-lead optimization phase of drug discovery. nih.gov

The compatibility of SuFEx reactions with biocompatible conditions, such as aqueous solvent mixtures at physiological pH and temperature, further enhances their utility in medicinal chemistry. nih.gov This allows for the direct biological evaluation of the generated compound libraries without the need for extensive purification, accelerating the discovery of new bioactive molecules. nih.gov

Utility as Precursors for Radiolabeling in Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used for disease diagnosis and monitoring treatment responses. nih.gov Fluorine-18 (¹⁸F) is a widely used radionuclide for PET tracer synthesis due to its favorable decay characteristics. nih.govnih.gov 2,5-Difluoropyridine-4-sulfonyl fluoride and related structures are valuable precursors for the synthesis of ¹⁸F-labeled PET tracers.

The sulfonyl fluoride moiety can be radiolabeled with ¹⁸F through nucleophilic substitution. nih.gov This reaction can often be performed under aqueous conditions, which is advantageous for labeling complex and sensitive biological molecules. nih.gov Various methods have been developed to prepare reactive [¹⁸F]fluoride for these labeling reactions. nih.gov

Aryl sulfonyl [¹⁸F]fluorides can be prepared from their corresponding sulfonyl chloride analogs. nih.gov These radiolabeled building blocks can then be conjugated to targeting vectors such as peptides or small molecules to create specific PET imaging agents. nih.govnih.gov For example, an [¹⁸F]labeled formyl-arylsulfonyl fluoride has been used to radioactively label a bombesin (B8815690) analogue for PET imaging. nih.gov The development of automated radiosynthesis methods further facilitates the production of these radiotracers for clinical use. nih.gov

Table 2: Key Parameters in the Radiolabeling of a Bombesin Analogue

| Parameter | Value |

|---|---|

| Precursor | Oxyamino-modified bombesin(6-14) analogue |

| Radiolabeling Agent | 3-formyl-2,4,6-trimethylbenzenesulfonyl [¹⁸F]fluoride |

| Decay Corrected Yield (Radiolabeling Step) | 35(±6)% |

| Total Preparation Time | 105-109 min |

Data from a proof-of-principle study. nih.gov

Future Perspectives and Emerging Research Directions

Development of Sustainable and Atom-Economical Synthetic Methodologies

A primary focus of future research is the development of sustainable and atom-economical methods for the synthesis of 2,5-difluoropyridine-4-sulfonyl fluoride (B91410) and its analogs. Traditional methods for producing sulfonyl fluorides can involve harsh reagents and generate significant waste. researchgate.net Modern approaches are shifting towards greener and more efficient protocols.

Recent advancements include one-pot syntheses from thiols or disulfides using environmentally benign oxidants, which offer high yields at ambient temperatures in short time frames. researchgate.net Electrochemical methods are also emerging as a powerful tool, enabling the synthesis of sulfonyl fluorides from thiols and disulfides using potassium fluoride as an inexpensive and safe fluorine source, thereby avoiding the need for additional oxidants or catalysts. acs.org The use of microreactor technology can further enhance safety and efficiency in these transformations.

Researchers are also exploring catalytic methods to improve atom economy. organic-chemistry.org Photoredox catalysis, for instance, allows for the mild and scalable preparation of alkyl sulfonyl fluorides from readily available starting materials. organic-chemistry.orgorganic-chemistry.org The development of methods that utilize sulfur dioxide (SO2) surrogates, such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), in catalytic cycles represents a significant step towards more atom-economical processes. organic-chemistry.org The table below summarizes some emerging sustainable synthetic approaches.

| Synthetic Approach | Starting Materials | Key Features |

| One-Pot Oxidation/Fluorination | Thiols, Disulfides | Green oxidant (e.g., NaOCl·5H2O), ambient temperature, rapid reaction. researchgate.net |

| Electrochemistry | Thiols, Disulfides, KF | Mild, environmentally benign, no additional oxidants or catalysts required. acs.org |

| Photoredox Catalysis | Alkyl Bromides, Alcohols | Mild conditions, scalable, utilizes light energy. organic-chemistry.orgorganic-chemistry.org |

| Catalytic Fluorosulfonylation | Aryl Iodides, DABSO, Selectfluor | Palladium-catalyzed, one-pot reaction, good yields. organic-chemistry.org |

Exploration of Unprecedented Reactivity Modes for the Sulfonyl Fluoride Group

The sulfonyl fluoride group is renowned for its unique balance of stability and reactivity, famously harnessed in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. rhhz.netresearchgate.net While its role as a stable yet reactive electrophile is well-established, future research aims to uncover novel modes of reactivity. rhhz.netnih.gov

Recent studies have begun to challenge the paradigm of the sulfonyl fluoride group acting solely as a leaving group for the entire -SO2F moiety. imperial.ac.uk Unconventional transformations where the SO2F group participates in Suzuki-Miyaura or defluorosulfonylative couplings are emerging, opening up new synthetic possibilities. imperial.ac.uk These discoveries suggest that the reactivity of the S-F bond can be modulated to a greater extent than previously thought.

Furthermore, the activation of sulfonyl fluorides under catalytic conditions is an area of growing interest. nih.gov While the uncatalyzed reaction with nucleophiles is often sluggish, various catalysts, including Lewis acids and nucleophilic catalysts like hydroxybenzotriazole (B1436442) (HOBt), have been shown to promote the reactivity of the sulfonyl fluoride group. nih.gov The development of new catalytic systems will likely lead to the discovery of unprecedented transformations and expand the synthetic utility of compounds like 2,5-difluoropyridine-4-sulfonyl fluoride.

Advancements in Asymmetric Synthesis of Enantiopure Fluorinated Pyridine (B92270) Sulfonyl Fluorides

The synthesis of enantiomerically pure molecules is of paramount importance in medicinal chemistry and drug discovery. nih.govnih.gov Consequently, a significant future direction is the development of methods for the asymmetric synthesis of fluorinated pyridine sulfonyl fluorides. The introduction of a chiral center into such molecules could lead to compounds with enhanced biological activity and selectivity.

Current strategies in asymmetric synthesis that can be applied to this class of compounds include chemoenzymatic methods. For example, alcohol dehydrogenases have been used for the enantioselective reduction of ketones bearing a fluorinated pyridine moiety to produce chiral alcohols with high enantiomeric excess. nih.govnih.gov This approach demonstrates the potential of enzymes in creating stereocenters in proximity to the fluorinated pyridine core.

Another key area is the development of stereoselective methods for the synthesis of the sulfonyl fluoride group itself. Recently, the first modular enantioselective synthesis of sulfonimidamides was reported, proceeding through enantioenriched sulfonimidoyl fluorides. nih.govresearchgate.net This work highlights that stereochemistry can be controlled at the sulfur center. Adapting such methodologies to create chiral sulfonyl fluorides attached to a fluorinated pyridine ring is a logical and important next step. Challenges remain, such as the potential for racemization of enantioenriched arylsulfonimidoyl fluorides by fluoride ions, which necessitates the development of reaction conditions that can trap fluoride. nih.govresearchgate.net

| Asymmetric Strategy | Approach | Potential Application |

| Chemoenzymatic Synthesis | Enzymatic reduction of prochiral ketones. nih.govnih.gov | Creation of chiral centers on side chains attached to the fluorinated pyridine ring. |

| Stereospecific SuFEx | Synthesis of enantioenriched sulfonimidoyl fluorides. nih.govresearchgate.net | Direct synthesis of enantiopure pyridine sulfonyl fluoride derivatives with chirality at the sulfur atom. |

Interdisciplinary Applications in Materials Science and Other Scientific Fields

While the primary applications of sulfonyl fluorides have been in synthesis, chemical biology, and drug discovery, their unique properties make them attractive for a broader range of scientific disciplines. rhhz.net The strong electron-withdrawing nature of both the difluoropyridine ring and the sulfonyl fluoride group in this compound suggests potential applications in materials science.

Fluorinated aromatic compounds are known to be useful building blocks for high-performance materials due to their enhanced thermal stability and chemical resistance. mdpi.com The electronic properties of this compound could be exploited in the design of novel organic electronic materials, such as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The positioning of the fluorine atoms on the pyridine ring can significantly influence the electronic structure and ionization behavior of the molecule, allowing for the fine-tuning of its properties for specific applications. rsc.org

Furthermore, the ability of the sulfonyl fluoride group to act as a versatile "hub" for connecting molecules via SuFEx chemistry can be leveraged in materials science for the creation of novel polymers and for surface modification. rhhz.net For instance, sulfonyl fluoride-containing monomers can be used for post-polymerization modification, allowing for the precise introduction of functional groups onto a polymer backbone. rhhz.net This could lead to the development of new materials with tailored properties for applications ranging from advanced coatings to biomedical devices.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 2,5-Difluoropyridine-4-sulfonyl fluoride, and what key spectral features should researchers anticipate?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹⁹F NMR : Expect distinct peaks for fluorine atoms at the 2- and 5-positions of the pyridine ring and the sulfonyl fluoride group. Chemical shifts typically range between -60 to -80 ppm for sulfonyl fluorides and -100 to -120 ppm for aromatic fluorine substituents .

- ¹H NMR : Protons adjacent to fluorine atoms (e.g., pyridine ring protons) exhibit deshielding, leading to downfield shifts (~8.0–9.0 ppm).

- Infrared (IR) Spectroscopy : The sulfonyl fluoride group (SO₂F) shows strong asymmetric stretching vibrations at ~1370–1400 cm⁻¹ and symmetric stretching at ~1150–1180 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of SO₂F) should align with the molecular formula (C₅H₃F₂NO₂S).

Q. Table 1: Anticipated Spectral Data

Q. What safety precautions are essential when handling sulfonyl fluoride compounds in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Sulfonyl fluorides can hydrolyze to release HF, requiring additional protection against skin/eye exposure .

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts.

- First Aid :

- Skin Contact : Immediately wash with soap/water for 15 minutes; seek medical attention if irritation persists .

- Eye Exposure : Rinse with water for ≥15 minutes and consult a physician .

- Fire Safety : Use CO₂ or dry chemical extinguishers. Avoid water jets, which may aerosolize toxic fumes .

Q. How should researchers assess the thermal stability of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature under controlled heating rates (e.g., 10°C/min in N₂ atmosphere).

- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting points, decomposition).

- Dynamic Stability Tests : Monitor gas evolution (e.g., HF) using FTIR or mass spectrometry during heating.

- Reference Data : Compare results with structurally similar sulfonyl fluorides (e.g., thermal decomposition thresholds for SO₂F groups range from 150–250°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying pH conditions?

Methodological Answer:

- Systematic pH Studies : Perform nucleophilic substitution reactions (e.g., with amines or thiols) across a pH gradient (pH 3–10). Monitor reaction progress via HPLC or ¹⁹F NMR.

- Kinetic Analysis : Calculate rate constants (k) at each pH to identify optimal conditions. For example, sulfonyl fluorides hydrolyze faster under basic conditions (pH > 9) .

- Comparative Studies : Test reactivity against analogs (e.g., 3,5-difluoropyridine sulfonyl fluoride) to isolate electronic/steric effects .

Q. What synthetic routes are reported for difluoropyridine sulfonyl derivatives, and what critical parameters influence yield?

Methodological Answer:

- Direct Sulfonation : React 2,5-difluoropyridine with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by fluorination with KF. Key parameters:

- Temperature control to avoid over-sulfonation.

- Purity of starting materials (e.g., anhydrous ClSO₃H) .

- Post-Functionalization : Introduce sulfonyl fluoride groups via Pd-catalyzed coupling. Optimize ligand choice (e.g., XPhos) and solvent (e.g., DMF) to enhance regioselectivity .

Q. Table 2: Synthetic Optimization Parameters

Q. What strategies can optimize regioselectivity in nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to block undesired positions.

- Computational Modeling : Employ DFT calculations to predict reactive sites based on Fukui indices or electrostatic potential maps .

Q. How can researchers address knowledge gaps in the environmental persistence and toxicity of this compound?

Methodological Answer:

- Biodegradation Assays : Use OECD 301/302 guidelines to test aerobic/anaerobic degradation in soil/water matrices.

- Ecotoxicology : Conduct Daphnia magna or Aliivibrio fischeri toxicity tests. Note: Existing data for related compounds show low acute toxicity but potential bioaccumulation risks .

- Analytical Monitoring : Quantify environmental residues via LC-MS/MS with detection limits <1 ppb.

Q. What methodological approaches clarify discrepancies in reported amine reactivity with this compound?

Methodological Answer:

- In Situ Monitoring : Use ¹⁹F NMR to track reaction intermediates (e.g., sulfonamide formation).

- Competition Experiments : Compare reaction rates with primary/secondary amines under identical conditions.

- Isolation of Byproducts : Characterize side products (e.g., HF, sulfonic acids) via ion chromatography .

Q. How does steric hindrance at the 4-position of the pyridine ring influence the reactivity of this compound?

Methodological Answer:

- Comparative Kinetics : Synthesize analogs with bulkier substituents (e.g., methyl groups) at the 4-position and measure reaction rates with nucleophiles.

- X-ray Crystallography : Resolve crystal structures to quantify steric parameters (e.g., Tolman cone angles).

- Computational Analysis : Calculate steric maps using molecular mechanics (MMFF94) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Purification : Optimize column chromatography or recrystallization to remove residual ClSO₃H or HF.

- Safety Protocols : Implement continuous flow reactors to minimize exposure to hazardous intermediates .

- Yield Optimization : Use design of experiments (DoE) to identify critical factors (e.g., stoichiometry, reaction time).

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.